molecular formula C14H13NO3S2 B2519829 N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine CAS No. 478043-39-9

N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine

Cat. No.: B2519829
CAS No.: 478043-39-9
M. Wt: 307.38
InChI Key: ASRFURQMFGGRPM-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine is a useful research compound. Its molecular formula is C14H13NO3S2 and its molecular weight is 307.38. The purity is usually 95%.
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Mechanism of Action

Understanding MOLg’s mechanism of action is critical for therapeutic applications. Computational studies, molecular docking, and molecular dynamics simulations have shed light on its interactions with biological targets. Notably, MOLg exhibits promising inhibitory effects against EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), making it a potential candidate for triple-negative breast cancer treatment .

Properties

IUPAC Name

N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-11-4-2-10(3-5-11)15-13-7-9-20(16,17)14-12(13)6-8-19-14/h2-6,8H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRFURQMFGGRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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